Home > Products > Screening Compounds P133191 > 4-(3-Bromo-4-methylphenyl)pyrrolidin-2-one
4-(3-Bromo-4-methylphenyl)pyrrolidin-2-one -

4-(3-Bromo-4-methylphenyl)pyrrolidin-2-one

Catalog Number: EVT-13306178
CAS Number:
Molecular Formula: C11H12BrNO
Molecular Weight: 254.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-(3-Bromo-4-methylphenyl)pyrrolidin-2-one is an organic compound that falls under the category of pyrrolidinones, specifically featuring a bromo-substituted aromatic group. It has garnered attention in medicinal chemistry due to its potential applications in pharmaceuticals, particularly in the treatment of neurological disorders. The molecular formula for this compound is C11H12BrN, indicating the presence of a bromine atom, a pyrrolidinone ring, and a 4-methylphenyl substituent.

Source and Classification

This compound is classified as a halogenated derivative of pyrrolidin-2-one. It is synthesized through specific chemical reactions involving brominated phenyl compounds and pyrrolidine derivatives. The classification of this compound can be further detailed as follows:

  • Chemical Family: Pyrrolidinones
  • Functional Groups: Aromatic bromide, ketone
  • Applications: Medicinal chemistry, materials science
Synthesis Analysis

Methods and Technical Details

The synthesis of 4-(3-Bromo-4-methylphenyl)pyrrolidin-2-one typically involves the bromination of 1-(4-methylphenyl)pyrrolidin-2-one. Common methods include:

  1. Bromination Reaction:
    • Bromine or N-bromosuccinimide (NBS) is used as the brominating agent.
    • The reaction is generally conducted in an inert solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired position.
  2. Industrial Production:
    • Larger-scale production may utilize continuous flow reactors to optimize yield and purity, with automated systems controlling reaction parameters precisely.

Technical Details

The typical reaction conditions for the synthesis include:

  • Temperature: Controlled to prevent side reactions
  • Solvent: Inert solvents to facilitate bromination
  • Catalysts: Occasionally used to increase reaction efficiency
Molecular Structure Analysis

Structure and Data

The molecular structure of 4-(3-Bromo-4-methylphenyl)pyrrolidin-2-one can be described as follows:

  • Molecular Formula: C11H12BrN
  • Molecular Weight: Approximately 239.12 g/mol
  • Structural Features:
    • A pyrrolidinone ring (five-membered cyclic amide)
    • A bromo group attached at the third position of the ring
    • A 4-methylphenyl group attached to the nitrogen atom of the pyrrolidinone

The compound exhibits specific stereochemistry due to the presence of chiral centers in the pyrrolidine ring, influencing its biological activity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-4-methylphenyl)pyrrolidin-2-one can undergo several types of chemical reactions:

  1. Substitution Reactions:
    • The bromine atom can be replaced by other nucleophiles (amines or thiols) under appropriate conditions.
  2. Reduction Reactions:
    • The compound can be reduced to yield 1-(4-methylphenyl)pyrrolidin-2-one by removing the bromine atom.
  3. Oxidation Reactions:
    • Oxidative conditions can alter the pyrrolidinone ring or the methylphenyl group, producing different oxidation products.

Technical Details

Common reagents for these reactions include:

  • Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
  • Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
  • Oxidation: Potassium permanganate or chromium trioxide.
Mechanism of Action

The mechanism of action for 4-(3-Bromo-4-methylphenyl)pyrrolidin-2-one is primarily based on its interaction with biological targets, such as receptors or enzymes. The presence of the bromine atom enhances binding affinity and selectivity towards these targets, while the pyrrolidinone structure modulates pharmacokinetic properties.

In medicinal applications, it may act by:

  • Binding to specific receptors involved in neurological pathways.
  • Modulating enzyme activity related to neurotransmitter systems.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline form.
  • Melting Point: Specific melting points vary based on purity but are generally in a defined range.

Chemical Properties

  • Solubility: Soluble in organic solvents like dichloromethane and chloroform.
  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.

Relevant Data or Analyses

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly employed to confirm structural integrity and purity.

Applications

Scientific Uses

4-(3-Bromo-4-methylphenyl)pyrrolidin-2-one has several notable applications in scientific research:

  1. Medicinal Chemistry:
    • Serves as a building block for synthesizing pharmaceutical compounds targeting neurological disorders.
  2. Materials Science:
    • Investigated for developing novel materials with specific electronic or optical properties.
  3. Biological Studies:
    • Used in enzyme inhibition studies and receptor binding assays due to its structural similarity to biologically active molecules .
Introduction to Pyrrolidin-2-one Derivatives in Medicinal Chemistry

Historical Context of Pyrrolidinone-Based Pharmacophores

The exploration of 4-aryl substituted pyrrolidin-2-ones as bioactive entities gained substantial momentum with the investigation of pyrovalerone (1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one) and its analogs. Early studies confirmed pyrovalerone's potent inhibition of the dopamine transporter (DAT) and norepinephrine transporter (NET), with significantly weaker effects on the serotonin transporter (SERT) [1]. This selectivity profile distinguished pyrovalerone derivatives from broader monoamine reuptake inhibitors like cocaine and suggested therapeutic potential for conditions where modulation of dopaminergic and noradrenergic pathways is desired, such as attention deficits, fatigue, and stimulant use disorders.

A critical milestone was the resolution of racemic pyrovalerone into its enantiomers, revealing the (S)-isomer as the biologically active form at monoamine transporters. This underscored the importance of stereochemistry at the carbon alpha to the carbonyl in the 2-aminopentanophenone structure – a feature shared conceptually with the 4-aryl substitution pattern in simpler pyrrolidinones like 4-(3-Bromo-4-methylphenyl)pyrrolidin-2-one, where the stereochemistry of the aryl-bearing carbon can profoundly influence target interaction [1]. Structure-activity relationship (SAR) studies demonstrated that structural modifications, such as replacing the phenyl ring with thiophene or naphthyl systems (e.g., compounds 4t and 4u), or altering the nitrogen-containing ring size, dramatically impacted potency and selectivity. Increasing the ring size from pyrrolidine (5-membered) to piperidine (6-membered) generally resulted in a substantial loss of activity, highlighting the optimal fit provided by the pyrrolidine nitrogen for the DAT/NET binding sites [1].

Table 1: Key Structural Features and Activity Trends in Historical Pyrrolidinone Derivatives

Compound Class/ExampleCore Structural FeaturePrimary Pharmacological ActivityKey SAR Insight
Pyrovalerone (4a)1-(4-MePh)-2-(pyrrolidin-1-yl)pentan-1-onePotent DAT/NET inhibitor; weak SERT inhibitionPrototype; established DAT/NET selectivity over SERT
(S)-Pyrovalerone (4b)Enantiomer of 4aEnhanced DAT/NET inhibition vs. (R)-isomer(S)-configuration critical for high activity
1-(1-Naphthyl) analog (4t)1-Naphthyl group replacing 4-MePhAmong the most potent DAT/NET inhibitorsExtended aromatic system can enhance potency
1-(3,4-Dichlorophenyl) analog (4u)3,4-DiCl-Ph group replacing 4-MePhAmong the most potent DAT/NET inhibitorsElectron-withdrawing substituents can enhance potency
Piperidine analog6-membered N-ring replacing pyrrolidineSubstantially reduced DAT/NET inhibitionPyrrolidine N-ring size is optimal for binding

Role of Halogenated Aromatic Substitutions in Bioactivity

The introduction of halogen atoms, particularly bromine, onto aromatic rings appended to pharmacophores like pyrrolidin-2-one is a well-established strategy to enhance drug-like properties and biological activity. Halogens exert multifaceted influences:

  • Steric and Electronic Modulation: Bromine's significant size and moderate electron-withdrawing character alter the electron density of the aromatic ring. This can enhance π-stacking interactions with aromatic residues in target protein binding pockets and influence the molecule's dipole moment and overall conformation. In the context of 4-(3-Bromo-4-methylphenyl)pyrrolidin-2-one, the bromine atom ortho to the point of attachment and the methyl group para to it create a distinct electronic and steric environment on the phenyl ring. This combination likely fine-tunes the interaction of the aryl moiety with hydrophobic regions of biological targets, potentially transporters or enzymes relevant to CNS disorders [1] [6].
  • Metabolic Stability: The carbon-bromine bond is relatively stable towards metabolic hydrolysis compared to carbon-chlorine or carbon-iodine bonds. Bromine substitution can block positions on the aromatic ring susceptible to oxidative metabolism (e.g., cytochrome P450-mediated hydroxylation), thereby improving the compound's metabolic half-life and bioavailability. The presence of bromine in 4-(3-Bromo-4-methylphenyl)pyrrolidin-2-one is expected to contribute to its metabolic stability relative to non-halogenated analogs [4].
  • Halogen Bonding: Bromine is an effective halogen bond (XB) donor. XB is a non-covalent interaction where the electrophilic region (σ-hole) on the halogen atom interacts with a nucleophilic site (e.g., a carbonyl oxygen or nitrogen atom) on the target protein. This interaction, often comparable in strength to hydrogen bonding, can significantly improve binding affinity and selectivity. Brominated marine bromophenols (BPs) provide empirical evidence for this effect; their cytotoxic and antioxidant activities have been partly attributed to halogen bonding capabilities [6]. While specific data for 4-(3-Bromo-4-methylphenyl)pyrrolidin-2-one is limited, the bromine atom is positioned to potentially engage in such interactions with relevant neurological targets, influencing its pharmacological profile [4] [6].
  • Hydrophobicity and Lipophilicity: Bromine increases the lipophilicity (LogP) of the molecule. This enhanced hydrophobicity can improve passive diffusion across lipid membranes, including the blood-brain barrier (BBB), a critical requirement for CNS-active drugs. The methyl group further contributes to lipophilicity and may occupy additional hydrophobic pockets within target proteins [1] [6].

Table 2: Impact of Halogenation on Bioactivity in Related Compounds

Compound TypeHalogenation PatternObserved Biological ConsequencePotential Mechanism
Marine Bromophenols (e.g., 1.2, 1.18)Multiple Br and OH groupsPotent antioxidant activity (DPPH scavenging IC50 ~6-7.5 µM) [6]Bromine positioning influences redox potential and H-bonding; XB may stabilize radical intermediates
3-Bromo-4,5-dihydroxybenzaldehyde (2.8)Single Br ortho to aldehydeCytotoxic against cancer cells (IC50 ~3-8 µg/mL) [6]Enhanced lipophilicity for membrane penetration; potential XB with cellular targets
1-(3,4-Dichlorophenyl)-analog (4u)Di-Cl on phenyl ringHigh potency DAT/NET inhibitor [1]Electronic effects optimizing aryl-transporter interaction; potential XB
1-(4-Methylphenyl)-analog (Pyrovalerone, 4a)Methyl substituent only (No Halogen)Potent DAT/NET inhibitor [1]Highlights role of lipophilic substituent; halogen not essential but can modulate properties
4-(3-Bromo-4-methylphenyl)pyrrolidin-2-oneBr (ortho), Me (para)Serves as key synthetic intermediate; exhibits distinct physicochemical profileBr enhances lipophilicity, metabolic stability & potential for XB; Me provides lipophilic bulk

Significance of 4-(3-Bromo-4-methylphenyl)pyrrolidin-2-one in Neurological Disorder Research

4-(3-Bromo-4-methylphenyl)pyrrolidin-2-one occupies a significant niche as a versatile chemical building block and a structurally simplified analog for probing neurological targets. Its core structure embodies critical pharmacophoric elements derived from historical and contemporary CNS drug discovery:

  • Structural Simplicity as a Synthetic Handle: Unlike the more complex pyrovalerone scaffold (a 2-aminopentanophenone), 4-(3-Bromo-4-methylphenyl)pyrrolidin-2-one features the aryl group directly attached to the 4-position of the lactam ring. This simplification makes it a highly tractable intermediate for medicinal chemistry campaigns. The lactam nitrogen can be functionalized (alkylated, acylated), the carbonyl group offers sites for condensation or reduction, and the aromatic ring provides handles for further cross-coupling reactions (e.g., Suzuki coupling to replace bromine) or additional functionalization. This synthetic flexibility allows for the rapid generation of diverse libraries aimed at optimizing target engagement for specific neurological applications [1] .
  • Relevance to Transporter Modulation: The core structure retains the 4-aryl-pyrrolidinone motif present in potent DAT/NET inhibitors like pyrovalerone and its optimized analogs (e.g., 4t, 4u). While lacking the basic nitrogen crucial for high-affinity transporter binding present in pyrovalerone (which is part of the pyrrolidine ring attached at the 2-position, not the lactam nitrogen), 4-(3-Bromo-4-methylphenyl)pyrrolidin-2-one serves as a critical precursor or scaffold for introducing such pharmacophoric elements. Derivatives could be designed where the lactam nitrogen or the carbonyl oxygen participate in hydrogen bonding within the transporter, while the brominated aromatic ring occupies key hydrophobic pockets. Research on related compounds highlights the profound impact of DAT/NET selectivity (over SERT) on behavioral outcomes, suggesting potential for compounds derived from this scaffold in disorders like depression (where NET inhibition is key) or stimulant addiction (where DAT inhibition is targeted) [1] [3].
  • Connection to Molecular Imaging Targets: Dysregulation of monoamine systems is a hallmark of major depressive disorder (MDD), bipolar disorder (BD), and post-traumatic stress disorder (PTSD). Molecular imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) rely on radiotracers with high affinity and selectivity for specific targets (e.g., SERT, DAT, specific serotonin receptors). The 4-aryl-pyrrolidinone structure, particularly with halogen substituents suitable for isotopic exchange (e.g., replacing Br with ¹²³I for SPECT or ¹⁸F/¹¹C for PET), provides a promising starting point for developing novel radiotracers. Brominated analogs can serve as direct precursors for radiolabeling via halogen exchange or as models for designing ¹¹C-labeled methyl derivatives. Such tracers are crucial for quantifying transporter/receptor occupancy in vivo, understanding the neurobiology of these disorders, and monitoring treatment response [3]. For instance, the documented alterations in SERT and DAT availability in MDD and PTSD patients revealed by existing radiotracers ([¹¹C]DASB, [¹²³I]β-CIT) underscores the need for continued development of improved ligands [3].
  • Potential for Targeting Receptor Systems: Beyond transporters, the pyrrolidinone moiety is found in ligands for various CNS receptors. The specific substitution pattern in 4-(3-Bromo-4-methylphenyl)pyrrolidin-2-one could be explored for activity at receptors implicated in neurological disorders. For example, serotonin receptor subtypes (5-HT1A, 5-HT1B, 5-HT2A) are heavily researched targets in depression and anxiety, and molecular imaging studies have consistently shown alterations in their availability in MDD and PTSD patients [3]. The brominated aromatic system could potentially mimic structural elements of known ligands for these or other GPCRs or ion channels.

Table 3: Molecular Imaging Findings in Neurological Disorders Relevant to Pyrrolidinone Scaffold Development

Molecular TargetRadiotracer ExampleKey Finding in Neurological DisordersRelevance to 4-(3-Br,4-Me-Ph)-Pyrrolidinone
Dopamine Transporter (DAT)[¹¹C]PE2I, [¹²³I]β-CIT↓ DAT availability reported in some MDD studies; potential link to anhedonia [3]Scaffold suitable for DAT ligand development (cf. pyrovalerone)
Serotonin Transporter (SERT)[¹¹C]DASB, [¹¹C]McN5652↓ SERT availability in multiple brain regions in MDD/PTSD; ↑ in others [3]Halogenated aryl group common in SERT ligands; potential precursor
Serotonin 1A Receptor (5-HT1A)[¹¹C]WAY-100635↑ or ↓ availability in MDD/PTSD brain regions (e.g., raphe, cortex) [3]Aryl-pyrrolidinones could mimic established 5-HT1A pharmacophores
Dopamine Synthesis Capacity[¹⁸F]DOPA↓ Dopamine synthesis in anterior cingulate, amygdala in MDD [3]Scaffold modification could target enzymes like aromatic amino acid decarboxylase
Serotonin Synthesis Capacityα-[¹¹C]MTrp↓ Serotonin synthesis in various brain regions in MDD [3]Potential to target tryptophan hydroxylase or related pathways

Properties

Product Name

4-(3-Bromo-4-methylphenyl)pyrrolidin-2-one

IUPAC Name

4-(3-bromo-4-methylphenyl)pyrrolidin-2-one

Molecular Formula

C11H12BrNO

Molecular Weight

254.12 g/mol

InChI

InChI=1S/C11H12BrNO/c1-7-2-3-8(4-10(7)12)9-5-11(14)13-6-9/h2-4,9H,5-6H2,1H3,(H,13,14)

InChI Key

CHDXRHNGRBHOQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2CC(=O)NC2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.